molecular formula C8H6Cl2N4 B597825 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline CAS No. 1337882-44-6

2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B597825
CAS No.: 1337882-44-6
M. Wt: 229.064
InChI Key: HJIBPVUTLSXJJI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is a synthetic organic compound of significant interest in medicinal chemistry and materials science. This molecule is a hybrid scaffold featuring a 2,6-dichloroaniline moiety linked to a 1H-1,2,4-triazole ring. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to act as a pharmacophore by interacting with biological targets through hydrogen bonding and dipole interactions . It is a key structural component in numerous FDA-approved drugs, including antifungal agents (e.g., fluconazole), anticonvulsants, and anticancer medications . The presence of chlorine atoms on the aromatic ring is a common strategy in medicinal chemistry to influence a compound's lipophilicity, metabolic stability, and binding affinity . This specific combination of a chlorinated aniline and a triazole suggests potential as a versatile building block for the synthesis of novel molecules. Its primary research applications are anticipated in the development of pharmaceutical candidates, particularly as enzyme inhibitors, and as a key intermediate in organic synthesis for creating more complex heterocyclic systems, such as Schiff bases . Researchers can utilize this compound to explore new chemical space in projects aimed at antibiotic discovery, central nervous system therapeutics, and agrochemical development. This product is intended for laboratory research purposes only and is not classified or intended for human consumption.

Properties

IUPAC Name

2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)7(5)11)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBPVUTLSXJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218104
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-44-6
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of 2,6-dichloroaniline with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends and Insights

Antifungal Activity
  • However, its standalone activity is less pronounced compared to analogs like Compound 5, where the bulky adamantyl group at the triazole’s 3-position increases enzyme binding affinity .
  • Compound 4 (3-cyclobutyl substituent) shows moderate synergistic effects with tacrolimus, suggesting that smaller aliphatic groups may balance solubility and activity .
Anticancer Potential
  • Compound a5 demonstrates the highest binding affinity (-9.7 kcal/mol for EGFR) among triazole-aniline derivatives, attributed to π-stacking and hydrogen bonding from the indole moiety .
Antibacterial Activity
  • Derivatives with heterocyclic substituents (e.g., furan or thiophene at the triazole’s 3-position) exhibit potent antibacterial effects (MIC: 5.2–6.1 µM), surpassing the target compound’s hypothesized activity . Electron-withdrawing groups (e.g., bromo, fluoro) may enhance target engagement in bacterial enzymes.
Structural and Electronic Effects
  • Substituent position significantly impacts activity.
  • Hydrogen bonding capacity: The 4-aminophenyl group in Compound 3.3 introduces additional donor-acceptor interactions, which may explain its anticonvulsant properties .

Biological Activity

2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline (CAS No. 1337882-44-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6Cl2N4
  • Molecular Weight : 229.07 g/mol
  • Structure : The compound features a dichloroaniline core with a triazole ring, which is significant for its biological activity.

The primary target of this compound is the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. The compound interacts with this enzyme by forming hydrogen bonds, potentially influencing estrogen levels in the body and affecting various physiological processes .

Anticancer Activity

Research indicates that compounds with triazole moieties often exhibit anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by targeting specific biochemical pathways involved in cell growth and apoptosis .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Triazole derivatives are known to possess broad-spectrum antimicrobial activity against various pathogens. For example, studies have demonstrated that certain triazole-containing compounds can inhibit the growth of bacteria and fungi effectively .

Case Studies and Research Findings

StudyFindings
Anticancer Study A study evaluated the cytotoxic effects of triazole derivatives on cancer cell lines, showing significant inhibition of cell growth at low concentrations (IC50 values ranging from 10 to 30 µM) .
Antimicrobial Study In vitro tests demonstrated that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than 50 µg/mL .
Pharmacokinetics Evaluation The presence of the triazole ring enhances the compound's bioavailability and stability in biological systems, suggesting potential for therapeutic applications

Pharmacological Applications

Given its biological activities, this compound is being explored for various applications:

  • Cancer Therapy : As a potential candidate for developing anticancer drugs targeting estrogen-dependent tumors.
  • Antimicrobial Agents : For use in treating infections caused by resistant bacterial strains.

Q & A

How can the synthesis of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline be optimized for improved yield and purity?

Basic Research Question
Optimization involves refluxing intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO, followed by controlled distillation under reduced pressure and crystallization in water-ethanol mixtures. Reaction parameters (e.g., time, temperature, solvent choice) significantly affect yield and purity. For example, extended reflux durations (e.g., 18 hours) and stoichiometric adjustments can enhance cyclization efficiency . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the compound as a light-yellow powder with ≥65% yield .

What analytical methods are recommended for structural characterization of this compound?

Basic Research Question
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides high-resolution structural data, including bond lengths and angles . Complementary techniques like NMR (¹H/¹³C), FT-IR, and mass spectrometry validate molecular identity. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to assess crystallographic precision .

How does this compound interact with EGFR and RET proteins in cancer research?

Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina ) reveal binding energies of -9.7 kcal/mol (EGFR) and -8.7 kcal/mol (RET), driven by hydrogen bonding and π-stacking interactions between the triazole/aniline moieties and active-site residues (e.g., Lys745 in EGFR) . Advanced simulations (MD, MM/GBSA) further quantify binding stability and conformational dynamics. Comparative analysis against standard inhibitors (e.g., gefitinib) highlights its competitive affinity .

How should discrepancies in binding affinity data across studies be addressed?

Advanced Research Question
Contradictions may arise from variations in docking parameters (e.g., grid box size, scoring functions) or protein conformational states (e.g., phosphorylated vs. unphosphorylated EGFR). Validate results using consensus docking tools (e.g., Glide , GOLD ) and experimental assays (e.g., surface plasmon resonance). Cross-check with structural data (e.g., PDB entries 1M17 for EGFR) to ensure active-site alignment .

What strategies enhance the pharmacokinetic properties of this compound for therapeutic use?

Advanced Research Question
Derivatization via fragment hybridization (e.g., introducing indole groups) improves lipophilicity and bioavailability. Substituent modifications (e.g., halogenation, sulfonyl groups) enhance metabolic stability, as seen in analogs with increased logP values. In vitro ADME assays (e.g., hepatic microsome stability, CYP450 inhibition) guide lead optimization .

How can in vitro/in vivo models validate its biological activity?

Advanced Research Question
Use NSCLC cell lines (e.g., A549, H1975) for cytotoxicity assays (IC50 determination). Combine with RET-transfected models to assess dual inhibition. In vivo xenograft studies (e.g., tumor volume reduction) should correlate with EGFR/RET phosphorylation levels measured via Western blot .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question
Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles), fume hoods, and avoid prolonged storage to prevent degradation. Follow spill protocols (neutralize with inert absorbents) and dispose via hazardous waste channels. Reference SDS guidelines for analogous triazole-aniline compounds .

How can derivatives be designed for improved target specificity?

Advanced Research Question
Structure-activity relationship (SAR) studies identify pharmacophores (e.g., triazole for hinge-region binding). Computational fragment-based design (e.g., Schrödinger’s Fragment Scanner ) predicts favorable substitutions. For RET specificity, prioritize bulky substituents (e.g., trifluoromethyl) to exploit hydrophobic pockets .

What computational tools are recommended for molecular docking studies?

Basic Research Question
AutoDock Vina is widely used for rapid docking due to its Lamarckian genetic algorithm. Preprocess protein structures with PDBfixer to add hydrogens and optimize H-bond networks. Visualize interactions with Discovery Studio or PyMOL to map ligand-binding poses .

How can crystallographic data inconsistencies be resolved?

Advanced Research Question
Address twinning or poor diffraction using SHELXD for phase refinement and SHELXE for density modification. Validate with Rmerge and Rfree values; discrepancies >5% warrant re-refinement. Use CCDC databases to compare bond geometries with similar triazole derivatives .

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